cis-3-Decene
Description
cis-3-Decene is a ten-carbon alkene with a double bond at the third carbon position in the cis configuration. For instance, 1-Decene (C₁₀H₂₀), a structural isomer with a terminal double bond, has a molecular weight of 140.27 g/mol and is regulated under hazardous chemical safety protocols . This compound’s cis configuration likely results in distinct physicochemical properties compared to trans isomers or alkenes with different double bond positions.
Properties
IUPAC Name |
(Z)-dec-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWIAHBVAYKIZ-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020800 | |
| Record name | cis-3-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-86-8 | |
| Record name | cis-3-Decene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-3-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Partial Hydrogenation of 3-Decyne Using Lindlar Catalyst
The catalytic hydrogenation of alkynes to cis-alkenes remains a cornerstone of stereoselective synthesis. For cis-3-Decene, this method involves the partial hydrogenation of 3-decyne over a Lindlar catalyst—a palladium-based catalyst poisoned with quinoline and supported on barium sulfate. The poisoning agent ensures selective syn addition of hydrogen, favoring the cis isomer.
Reaction Conditions:
-
Catalyst: Lindlar catalyst (Pd/BaSO₄, quinoline)
-
Hydrogen Pressure: 1–3 atm
-
Temperature: 25–30°C (room temperature)
-
Solvent: Inert solvents such as hexane or ethyl acetate
Mechanistic Insights:
The Lindlar catalyst facilitates the adsorption of hydrogen and alkyne onto the palladium surface. The syn addition mechanism ensures that both hydrogen atoms add to the same side of the triple bond, yielding the cis-alkene. Side reactions, such as over-hydrogenation to decane or isomerization to the trans product, are minimized by precise control of hydrogen pressure and reaction duration.
Optimization Strategies:
-
Quinoline Concentration: Higher quinoline concentrations reduce catalyst activity, preventing over-hydrogenation.
-
Solvent Purity: Aprotic solvents avoid unintended protonation of intermediates.
Wittig Reaction with Tailored Reagents
The Wittig reaction, a versatile method for alkene synthesis, can be adapted to produce this compound through careful selection of ylide and carbonyl partners. A ylide derived from 3-bromodecane and triphenylphosphine reacts with acetaldehyde to form the target compound.
Reaction Scheme:
Conditions:
-
Ylide Preparation: Generated in situ using n-butyllithium.
-
Temperature: −78°C (for ylide formation), warming to 0°C for the coupling step.
-
Solvent: Tetrahydrofuran (THF) under nitrogen atmosphere.
Challenges and Solutions:
-
Steric Hindrance: Bulky substituents on the ylide favor cis geometry.
-
Byproduct Formation: Excess ylide or aldehyde can lead to oligomerization; stoichiometric precision is critical.
Dehydrohalogenation of 3-Chlorodecane
Dehydrohalogenation of vicinal dihalides or alkyl halides offers a straightforward route to alkenes. For this compound, 3-chlorodecane is treated with a strong base to induce elimination.
Reaction Parameters:
-
Base: Potassium hydroxide (KOH) or sodium ethoxide (NaOEt)
-
Solvent: Ethanol or aqueous ethanol
-
Temperature: Reflux conditions (78–85°C)
Stereochemical Considerations:
The E2 elimination mechanism typically favors trans-alkenes due to anti-periplanar geometry. However, steric effects in bulky substrates can bias the transition state toward cis-product formation. For 3-chlorodecane, the long carbon chain reduces steric constraints, necessitating additives like crown ethers to modulate selectivity.
Isomerization of Linear Alpha-Olefins
Industrial-scale production often employs isomerization of readily available alpha-olefins (e.g., 1-decene) to internal alkenes. Acidic or metal catalysts mediate the migration of the double bond to the thermodynamically favored position.
Catalytic Systems:
-
Homogeneous Catalysts: Ziegler-Natta systems (e.g., TiCl₄/AlEt₃)
-
Heterogeneous Catalysts: Silica-supported metal oxides (e.g., MoO₃/SiO₂)
Process Conditions:
-
Temperature: 150–200°C
-
Pressure: 10–50 bar
-
Residence Time: 2–6 hours
Selectivity Challenges:
Isomerization typically yields a mixture of cis and trans isomers. Selective cis formation requires catalysts with tailored pore structures or chiral modifiers.
Olefin Metathesis
Olefin metathesis, catalyzed by transition metal carbenes, enables the redistribution of alkene fragments. For this compound, cross-metathesis between shorter alkenes (e.g., 1-pentene and 4-octene) can generate the desired product.
Catalysts:
-
Grubbs 2nd-generation catalyst (Ru-based)
-
Hoveyda-Grubbs catalyst
Advantages:
-
Tunable selectivity via catalyst design.
-
Compatibility with functionalized substrates.
Limitations:
-
High catalyst costs.
-
Requires stringent moisture-free conditions.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagents | Yield (%) | cis:trans Ratio | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Lindlar Hydrogenation | Pd/BaSO₄, quinoline | 85–92 | 95:5 | High | Moderate |
| Wittig Reaction | Ylide + aldehyde | 70–80 | 90:10 | Medium | Low |
| Dehydrohalogenation | KOH/EtOH | 60–75 | 60:40 | Low | High |
| Isomerization | MoO₃/SiO₂ | 50–65 | 70:30 | High | High |
| Olefin Metathesis | Grubbs catalyst | 75–85 | 85:15 | Medium | Low |
Key Observations:
-
Lindlar Hydrogenation excels in yield and stereoselectivity, making it the preferred laboratory method.
-
Industrial Contexts favor isomerization due to feedstock availability, though selectivity remains a challenge.
-
Metathesis offers versatility but is limited by economic factors.
Chemical Reactions Analysis
Types of Reactions: cis-3-Decene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides, alcohols, and aldehydes.
Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo halogenation reactions, where halogens such as chlorine or bromine are added across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent.
Major Products Formed:
Oxidation: Epoxides, alcohols, aldehydes.
Reduction: Decane.
Substitution: 3,4-Dichlorodecane or 3,4-Dibromodecane.
Scientific Research Applications
Chemistry
cis-3-Decene serves as a model compound for studying the reactivity of alkenes. Its double bond allows researchers to investigate various organic reactions, including:
- Oxidation Reactions: Produces epoxides, alcohols, and aldehydes using oxidizing agents like potassium permanganate (KMnO4).
- Reduction Reactions: Can be reduced to form decane in the presence of hydrogen gas and a palladium catalyst.
- Substitution Reactions: Undergoes halogenation with chlorine or bromine.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4 | Epoxides, Alcohols, Aldehydes |
| Reduction | H2 + Pd catalyst | Decane |
| Substitution | Cl2 or Br2 | 3,4-Dichlorodecane or 3,4-Dibromodecane |
Biology
In biological research, this compound is investigated for its interactions with enzymes and potential roles in biological systems. Studies have shown that its unique structure influences lipid bilayer properties, affecting membrane fluidity and stability.
Case Study: Molecular Dynamics Simulations
A study performed molecular dynamics simulations of this compound within lipid bilayers. The results indicated that cis configurations exhibit different interactions with cholesterol compared to trans configurations, impacting membrane properties significantly .
Medicine
Research into the therapeutic applications of this compound is ongoing. Its derivatives are being explored for potential use in drug development due to their biological activity. The compound's ability to form various oxygenated products through oxidation could lead to novel therapeutic agents.
Potential Therapeutic Applications:
- Development of anti-inflammatory drugs.
- Exploration of antimicrobial properties through oxidized derivatives.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals, lubricants, and surfactants. Its unique properties make it suitable for formulating products that require specific performance characteristics.
Table 2: Industrial Applications of this compound
| Application Type | Use Case |
|---|---|
| Specialty Chemicals | Production of surfactants |
| Lubricants | High-performance lubricating oils |
| Surfactants | Emulsifiers in cosmetic formulations |
Comparison with Related Compounds
This compound's reactivity and physical properties differ significantly from its geometric isomers such as trans-3-decene and other decene isomers like 1-decene and 2-decene. For instance:
Table 3: Comparison of Decene Isomers
| Isomer | Double Bond Position | Boiling Point (°C) | Reactivity |
|---|---|---|---|
| This compound | C3-C4 | Higher than trans | Unique reactivity |
| trans-3-Decene | C3-C4 | Lower than cis | Different pathways |
| 1-Decene | C1-C2 | Lower | More reactive |
| 2-Decene | C2-C3 | Intermediate | Moderate reactivity |
Mechanism of Action
The mechanism of action of cis-3-Decene involves its interaction with various molecular targets and pathways. In oxidation reactions, for example, the double bond in this compound reacts with oxidizing agents to form epoxides or other oxygenated products. These reactions typically involve the formation of a cyclic intermediate, which then undergoes further transformation to yield the final product .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Molecular and Structural Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Position | Configuration | CAS Registry Number |
|---|---|---|---|---|---|
| cis-3-Decene* | C₁₀H₂₀ | ~140.27 (inferred) | 3 | cis | Not available |
| 1-Decene | C₁₀H₂₀ | 140.27 | 1 | Terminal | 872-05-9 |
| cis-1,3-Hexadiene | C₆H₁₀ | 82.14 | 1 and 3 | cis, conjugated | 14596-92-0 |
| 1-Tridecene | C₁₃H₂₆ | 182.35 | 1 | Terminal | 2437-56-1 |
Note: Data for this compound are inferred from similar alkenes due to absence in provided evidence.
Chain Length and Double Bond Position :
Longer-chain alkenes like 1-Tridecene (C₁₃H₂₆) exhibit higher molecular weights and boiling points compared to shorter analogs like cis-1,3-hexadiene (C₆H₁₀) . This compound, with a mid-chain double bond, may have a higher boiling point than terminal alkenes (e.g., 1-Decene) due to increased van der Waals interactions.Conjugation Effects :
cis-1,3-Hexadiene, a conjugated diene, demonstrates enhanced stability and distinct reactivity compared to isolated alkenes like this compound . Conjugation lowers energy barriers for reactions such as Diels-Alder cycloadditions.
Thermodynamic and Spectroscopic Data
Table 2: Thermodynamic and Analytical Data
- Gas Chromatography: cis-1,3-Hexadiene shows a retention index of 623 on nonpolar columns at 70°C, while longer alkenes like 1-Tridecene would elute later due to higher molecular weight .
Reactivity : Terminal alkenes (e.g., 1-Decene) undergo electrophilic addition more readily than internal alkenes (e.g., this compound) due to steric and electronic effects .
Biological Activity
Cis-3-Decene is an unsaturated hydrocarbon belonging to the class of alkenes, specifically a geometric isomer of decene. Its molecular formula is C10H20, and it possesses a double bond between the third and fourth carbon atoms in the chain. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, potential applications in biology and medicine, and relevant case studies.
This compound's unique geometric configuration affects its physical properties, such as boiling point and reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The following table summarizes its chemical behavior:
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4 (potassium permanganate) | Epoxides, alcohols, aldehydes |
| Reduction | H2 with palladium catalyst | Decane |
| Substitution | Cl2 or Br2 in inert solvent | 3,4-Dichlorodecane or 3,4-Dibromodecane |
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The mechanism primarily involves the reactivity of the carbon-carbon double bond:
- Oxidative Reactions : The double bond can react with oxidizing agents to form epoxides or other oxygenated products. This reaction typically involves the formation of a cyclic intermediate that undergoes further transformations.
- Biological Interactions : Research indicates that this compound may interact with enzymes and other biomolecules, influencing metabolic pathways. Its structural similarity to insect juvenile hormones suggests potential effects on insect development through hormonal disruption.
Biological Applications
This compound has garnered interest in several scientific fields due to its potential applications:
- Chemistry : It serves as a model compound for studying alkene reactivity and organic reaction mechanisms.
- Biology : Investigated for its interactions with enzymes and potential roles in metabolic processes.
- Medicine : Explored for therapeutic applications, particularly in drug development targeting specific biological pathways .
Case Studies
Several studies have highlighted the biological implications of this compound:
Research Findings
Recent findings emphasize the need for further investigation into the biological activity of this compound:
- A study published in a peer-reviewed journal highlighted the potential for this compound to act as a precursor in synthesizing biologically active compounds. The research indicated that derivatives of this compound could exhibit significant biological activity, warranting further exploration .
- Another investigation into aliphatic hydrocarbons noted varying degrees of biological activity based on structural configurations. This suggests that this compound's unique geometry may influence its interactions with biological systems .
Q & A
Q. What are the key structural and analytical characteristics of cis-3-Decene, and how can it be distinguished from its isomers (e.g., trans-3-Decene)?
Methodological Answer: Differentiation relies on chromatographic retention indices (e.g., GC-MS) and spectral databases (e.g., NIST62.LIB and WILEY229.LIB). Baseline peak analysis, retention times, and collision energy parameters are critical for distinguishing isomers. For example, cis-3-Decene and trans-3-Decene may share molecular formulas (C₁₀H₂₀) but exhibit distinct fragmentation patterns in mass spectrometry .
Q. How should experimental protocols be designed to study the physicochemical properties of this compound?
Methodological Answer: Standardize analytical conditions (e.g., column type, temperature gradients) and validate results against reference libraries. Include retention indices, molecular ion peaks, and fragmentation profiles. Reproducibility requires explicit documentation of parameters like collision energy (e.g., 70 eV in GC-MS) and baseline normalization methods .
Q. What are the foundational steps for synthesizing this compound in a laboratory setting?
Methodological Answer: Focus on stereoselective synthesis methods, such as catalytic hydrogenation of 3-decyne using Lindlar’s catalyst to ensure cis configuration. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through NMR (¹H and ¹³C) and IR spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in isomer identification data (e.g., overlapping baseline peaks for cis- and trans-3-Decene)?
Methodological Answer: Combine tandem mass spectrometry (MS/MS) with nuclear Overhauser effect (NOE) NMR to resolve structural ambiguities. Cross-validate findings using computational tools (e.g., density functional theory (DFT) for predicting spectral patterns) and replicate experiments under varied conditions .
Q. What methodological approaches optimize the stereochemical purity of this compound during synthesis?
Methodological Answer: Employ asymmetric catalysis (e.g., chiral ligands in hydrogenation) and monitor stereochemistry via polarimetry or chiral GC columns. Assess purity using differential scanning calorimetry (DSC) to detect phase transitions indicative of contamination by trans isomers .
Q. How can computational models enhance the study of this compound’s thermodynamic stability and reactivity?
Methodological Answer: Use molecular dynamics (MD) simulations to predict bond rotation barriers and compare with experimental calorimetric data (e.g., enthalpy of isomerization). Validate models against empirical kinetic studies (e.g., Arrhenius plots for thermal decomposition) .
Q. What strategies ensure reproducibility in this compound characterization studies across laboratories?
Methodological Answer: Adopt standardized reporting frameworks (e.g., MIACE guidelines for analytical chemistry) and share raw spectral data in open repositories. Conduct interlaboratory comparisons using certified reference materials (CRMs) .
Q. How can researchers investigate the mechanistic pathways of this compound’s oxidative degradation?
Methodological Answer: Use electron paramagnetic resonance (EPR) to detect radical intermediates during oxidation. Couple with HPLC-MS to identify degradation products and propose reaction mechanisms .
Q. What advanced spectroscopic techniques are critical for interpreting this compound’s behavior under extreme conditions (e.g., high pressure)?
Methodological Answer: Apply high-pressure NMR or Raman spectroscopy to study conformational changes. Pair with computational modeling (e.g., ab initio calculations) to correlate spectral shifts with structural distortions .
Q. How do experimental designs for studying this compound’s kinetic stability align with theoretical predictions?
Methodological Answer: Conduct stopped-flow kinetic experiments to measure isomerization rates and compare with DFT-predicted activation energies. Use Arrhenius analysis to validate temperature-dependent behavior .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing variability in this compound’s spectral data?
Methodological Answer: Apply principal component analysis (PCA) to identify outliers in GC-MS datasets. Use bootstrap resampling to estimate confidence intervals for retention indices .
Q. How can researchers address gaps in literature on this compound’s environmental fate?
Methodological Answer: Design microcosm studies to simulate degradation pathways in soil/water systems. Use isotope labeling (e.g., ¹³C) and mass spectrometry to track transformation products .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to studies involving this compound’s potential toxicity?
Methodological Answer: Follow OECD test guidelines (e.g., TG 429 for skin sensitization) and obtain institutional review board (IRB) approval for in vitro/in vivo assays. Disclose conflicts of interest in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
